molecular formula C12H18O3S B1618667 Pentyl toluene-4-sulphonate CAS No. 4450-76-4

Pentyl toluene-4-sulphonate

Cat. No.: B1618667
CAS No.: 4450-76-4
M. Wt: 242.34 g/mol
InChI Key: KOUCTZDKTJGHSS-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis

The importance of pentyl toluene-4-sulphonate in modern organic synthesis lies in its ability to convert a poorly reactive alcohol functional group into a highly reactive one. vedantu.comucalgary.ca Alcohols are generally poor leaving groups in nucleophilic substitution reactions. wikipedia.org However, by converting an alcohol to a tosylate, such as this compound, the hydroxyl group is transformed into a tosylate group, which is an excellent leaving group. fiveable.mewikipedia.org This transformation is pivotal for achieving a variety of chemical reactions that would otherwise be inefficient or impossible.

The tosylate group's effectiveness as a leaving group is attributed to the resonance stabilization of the resulting tosylate anion. ucalgary.ca The negative charge is delocalized over the sulfonate group and the aromatic ring, making the anion stable and its departure from the carbon atom more favorable. fiveable.me This enhanced reactivity allows for a broad range of nucleophiles to displace the tosylate group, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Role as a Key Alkylating Reagent and Leaving Group Precursor

This compound serves a dual purpose in organic synthesis. Firstly, it is a key precursor for generating a good leaving group. The process of introducing a tosyl group onto an alcohol is known as tosylation. fiveable.me This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). chemicalbook.com The base neutralizes the hydrochloric acid that is formed as a byproduct. ucalgary.ca

Secondly, and as a direct consequence of being an excellent leaving group precursor, this compound is a potent alkylating agent. chemicalbook.comwikipedia.org Once the tosylate is formed, the pentyl group can be readily transferred to a nucleophile in an SN2 reaction. wikipedia.org This allows for the precise introduction of a pentyl chain into a target molecule. For instance, it can react with nucleophiles like amines, thiols, and carbanions to form the corresponding pentylated products. This reactivity is fundamental in the construction of more complex organic molecules from simpler starting materials.

Overview of Research Trajectories in Tosylate Chemistry

Research in tosylate chemistry continues to evolve, driven by the need for more efficient, selective, and environmentally friendly synthetic methods. One area of focus is the development of novel catalysts and reaction conditions to improve the efficiency of tosylation and subsequent substitution reactions. mdpi.com This includes the use of milder reagents and the exploration of solvent-free or aqueous reaction media to align with the principles of green chemistry. jchemlett.combeilstein-journals.org

Furthermore, the application of tosylates in the synthesis of complex natural products and pharmaceutically active compounds remains a vibrant area of research. jchemlett.com The ability to control the stereochemistry of reactions involving tosylates is of particular importance in this context. Researchers are also investigating the use of tosylates in combination with transition metal catalysis to forge new types of chemical bonds and construct intricate molecular architectures. beilstein-journals.org The development of new tosylating agents and the expansion of the substrate scope for tosylate-based reactions are ongoing efforts that continue to broaden the synthetic utility of this important class of compounds.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₈O₃S
Molecular Weight242.33 g/mol nih.govlookchem.com
Boiling Point349.9 °C at 760 mmHg lookchem.com
Density1.102 g/cm³ lookchem.com
Flash Point165.4 °C lookchem.com
Refractive Index1.503 lookchem.com
XLogP33.2 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUCTZDKTJGHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196203
Record name Pentyl toluene-4-sulphonate
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Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4450-76-4
Record name Pentyl 4-methylbenzenesulfonate
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Record name Pentyl toluene-4-sulfonate
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Record name Pentyl toluene-4-sulphonate
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Record name Pentyl toluene-4-sulphonate
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Industrial Scale Preparation and Process Optimization of Precursors E.g., Sulfonation of Toluene

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for this compound. organic-chemistry.org The core of this reactivity lies in the displacement of the tosylate anion by a nucleophile. The tosylate group's stability as an anion, a consequence of charge delocalization through resonance, makes it a very good leaving group. organic-chemistry.orguib.no This transformation of an alcohol into a tosylate is a key strategy in organic synthesis, as it converts a poor leaving group (hydroxyl) into an excellent one, thereby enabling SN2 reactions with good nucleophiles. wikipedia.org

SN1 and SN2 Pathways Involving the Tosyl Group as a Leaving Agent

The substitution reactions of this compound can proceed through two primary mechanistic pathways: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). libretexts.org The pathway taken is dependent on factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the tosylate group from the backside, simultaneously displacing the leaving group. organic-chemistry.orgmasterorganicchemistry.com This process occurs through a trigonal bipyramidal transition state. masterorganicchemistry.com For primary alkyl tosylates like n-pentyl toluene-4-sulphonate, the SN2 pathway is generally favored due to the relatively unhindered nature of the primary carbon, which allows for backside attack by the nucleophile. organic-chemistry.org Reactions involving secondary tosylates, such as 2-pentyl tosylate, can also proceed via the SN2 mechanism, especially with strong nucleophiles. libretexts.org

The SN1 mechanism , in contrast, is a stepwise process. libretexts.org It begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This intermediate is then rapidly attacked by the nucleophile. libretexts.org This pathway is more probable for tertiary substrates because they can form relatively stable tertiary carbocations. While primary carbocations are generally too unstable to be likely intermediates, secondary tosylates like 2-pentyl tosylate can undergo solvolysis reactions that have SN1 character, particularly in polar, weakly nucleophilic solvents. masterorganicchemistry.comwhiterose.ac.uk These borderline cases often involve ion-pair intermediates. masterorganicchemistry.com

The choice between SN1 and SN2 pathways can be influenced by the solvent. Polar protic solvents can stabilize the carbocation intermediate, favoring the SN1 pathway, while polar aprotic solvents are known to favor SN2 reactions.

Reactivity with Diverse Nucleophiles (e.g., Thiols for Sulfide Formation)

This compound's utility as an electrophile is demonstrated by its reactions with a wide array of nucleophiles. The tosylate group can be displaced by various electron-rich species, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Thiols and Thiolates: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with alkyl tosylates to form sulfides (thioethers). nih.gov This reaction typically proceeds via an SN2 mechanism. For example, the reaction of this compound with a thiol (R-SH) or a thiolate (RS⁻) yields a pentyl sulfide. Thiolates are particularly effective due to their strong nucleophilicity and relatively weak basicity, which minimizes competing elimination reactions. nih.gov

Amines: Amines can act as nucleophiles to displace the tosylate group, resulting in N-alkylation. organic-chemistry.orgakademisains.gov.my This method is used to synthesize secondary, tertiary, or even quaternary ammonium (B1175870) salts from primary, secondary, or tertiary amines, respectively. organic-chemistry.orgakademisains.gov.my

Enolates: Carbon nucleophiles, such as enolates derived from carbonyl compounds, can be alkylated using alkyl tosylates. libretexts.org For instance, the enolate of diethyl malonate can react with this compound in an SN2 fashion to form a new C-C bond, a key step in the malonic ester synthesis. libretexts.org

Other Nucleophiles: Other nucleophiles such as alkoxides, cyanides, and azides also react with alkyl tosylates to yield ethers, nitriles, and alkyl azides, respectively. The reaction with iodide ions is also a well-established nucleophilic substitution. nih.gov

Table 1: Reactivity of this compound with Various Nucleophiles

Nucleophile Product Type Mechanistic Pathway Reference
Thiol/Thiolate (RS⁻/RSH) Sulfide (Thioether) SN2 nih.gov
Amine (RNH₂) Alkylated Amine SN2 organic-chemistry.orgakademisains.gov.my
Enolate C-Alkylated Carbonyl SN2 libretexts.org
Alkoxide (RO⁻) Ether SN2 organic-chemistry.org
Cyanide (CN⁻) Nitrile SN2
Azide (B81097) (N₃⁻) Alkyl Azide SN2
Iodide (I⁻) Alkyl Iodide SN2 nih.gov
Water/Alcohol (H₂O/ROH) Alcohol/Ether (Solvolysis) SN1 / SN2 whiterose.ac.uk

Stereochemical Outcomes and Stereoselectivity in Substitution Reactions

The stereochemistry of nucleophilic substitution reactions is a direct consequence of the reaction mechanism.

For SN2 reactions , the outcome is predictable and highly stereospecific. The mechanism involves a "backside attack" where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com This leads to an inversion of the stereochemical configuration at the carbon center, a phenomenon known as the Walden inversion. masterorganicchemistry.com Therefore, if a chiral secondary tosylate like (R)-2-pentyl toluene-4-sulphonate undergoes an SN2 reaction, the product will have the (S) configuration. rsc.org This stereospecificity is a hallmark of the SN2 pathway. nih.gov

For SN1 reactions , the stereochemical outcome is different. The reaction proceeds through a planar, achiral carbocation intermediate after the leaving group has departed. organic-chemistry.org The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability. libretexts.org This results in the formation of a nearly 50:50 mixture of enantiomers, a process called racemization. organic-chemistry.orglibretexts.org Therefore, an SN1 reaction starting with an enantiomerically pure chiral tosylate will yield a racemic or nearly racemic product. libretexts.org In some solvolysis reactions of secondary tosylates, high but not complete inversion of configuration is observed, suggesting the reaction proceeds through competing concerted pathways or involves ion-pairing mechanisms rather than a completely free carbocation. whiterose.ac.uk

Hydrolysis Pathways and Kinetics

The hydrolysis of this compound, a specific type of solvolysis where water is the nucleophile, results in the formation of pentyl alcohol and p-toluenesulfonic acid. The mechanism of sulfonate ester hydrolysis has been a subject of considerable research and debate. uib.noakademisains.gov.my

In principle, the hydrolysis can occur through multiple mechanisms, with arguments supporting both concerted (SN2-like) and stepwise (addition-elimination) pathways. uib.noakademisains.gov.my The stepwise mechanism would involve a pentacoordinate sulfur intermediate. akademisains.gov.my However, detailed computational studies on the alkaline hydrolysis of arylsulfonates suggest that the reaction likely proceeds via a single, concerted transition state rather than through a stable intermediate. uib.noakademisains.gov.my

Acid- and Base-Catalyzed Hydrolysis Mechanisms of Sulfonate Esters

The hydrolysis of sulfonate esters can be influenced by the pH of the medium.

Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the substrate. For alkyl sulfonates like this compound, the attack is typically at the α-carbon, displacing the tosylate group in an SN2 reaction. The debate in sulfonate ester hydrolysis often centers on whether the nucleophile attacks the carbon or the sulfur atom. For aryl sulfonates, attack at the sulfur atom is more prominent. uib.noakademisains.gov.my Computational studies on the alkaline hydrolysis of a series of arylsulfonates suggest a concerted pathway that proceeds via an early transition state with little bond cleavage to the leaving group. uib.no

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction involves water acting as the nucleophile. libretexts.org The reaction can be catalyzed by protonation. For sulfonate esters, protonation could potentially occur on one of the sulfonyl oxygens, which would make the sulfur atom more electrophilic and facilitate nucleophilic attack. Alternatively, in an SN1-type mechanism, protonation of the ester oxygen could facilitate the departure of the leaving group (p-toluenesulfonic acid). However, some studies on the solvolysis of alkyl methanesulfonates have found that the rates of hydrolysis are not significantly affected by deviations from pH neutrality, suggesting that acid or base catalysis may not be a major factor under certain conditions.

Alkylation Mechanisms

This compound is an effective alkylating agent, meaning it can transfer its pentyl group to a nucleophile. uib.no This reactivity is a direct application of the nucleophilic substitution reactions discussed previously. The tosylate is such a good leaving group that it facilitates the formation of a new bond between the pentyl group and the nucleophile. organic-chemistry.orgwikipedia.org

The mechanism of alkylation using this compound is predominantly SN2 . uib.nolibretexts.org This is especially true for primary tosylates and when strong nucleophiles are used. The reaction involves the nucleophilic attack on the carbon atom bonded to the tosylate leaving group. uib.no

N-Alkylation: Amines and related nitrogen compounds can be alkylated on the nitrogen atom. For example, the synthesis of N-alkylated indazoles can be achieved using alkyl tosylates. beilstein-journals.org The mechanism involves the deprotonation of the amine or heterocycle to form a more potent nucleophile, which then attacks the alkyl tosylate in an SN2 fashion. akademisains.gov.mybeilstein-journals.org

O-Alkylation: Alcohols and phenols can be converted to their corresponding ethers via O-alkylation with this compound. The reaction typically requires a base to deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide or phenoxide ion, which then displaces the tosylate. rsc.org Even though tosylates are excellent electrophiles, O-alkylation with secondary tosylates can be less efficient due to competing elimination reactions. nih.gov

C-Alkylation: Carbon nucleophiles, such as acetylides and enolates, can be alkylated with tosylates to form new carbon-carbon bonds. uib.nolibretexts.org The alkylation of the acetylide of 3,3,4,4-tetraethoxybut-1-yne (B1448148) with alkyl tosylates is thought to proceed via an SN2 mechanism. uib.no Similarly, enolates can be alkylated on the α-carbon in an SN2 reaction with alkyl tosylates. libretexts.org

P-Alkylation: Phosphorus nucleophiles, such as diphenylphosphine (B32561) oxide, can react with chiral secondary alkyl tosylates via an SN2 mechanism with inversion of configuration to form C(sp³)–P bonds. rsc.org

The use of this compound as an alkylating agent is a powerful tool in organic synthesis for creating a variety of functional groups, with the SN2 mechanism providing a reliable and often stereocontrolled pathway. nih.govrsc.org

Alkylation of Amines (e.g., N,N-Dimethylaniline Synthesis)

This compound is an effective alkylating agent for amines due to the stability of the tosylate anion, which makes it a good leaving group. The alkylation of a tertiary amine like N,N-dimethylaniline with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the primary carbon atom of the pentyl group attached to the tosylate. This attack occurs from the backside, leading to the displacement of the tosylate leaving group and the formation of a quaternary ammonium salt, specifically N,N-dimethyl-N-pentylanilinium toluene-4-sulfonate.

The general mechanism involves the lone pair of electrons on the nitrogen atom of N,N-dimethylaniline attacking the electrophilic α-carbon of the pentyl group. A transition state is formed where a new C-N bond is partially formed and the C-O bond of the tosylate is partially broken. Subsequently, the C-O bond cleaves completely, and the tosylate anion departs, resulting in the final quaternary ammonium product. The use of alkyl p-toluenesulfonates as alkylating reagents for the N,N-dialkylation of aniline (B41778) compounds is a recognized method in organic synthesis. google.com The industrial production of N,N-dimethylaniline itself can be achieved by the N-alkylation of aniline, often using methanol (B129727) as the alkylating agent in the presence of a sulfuric acid catalyst. alfa-chemistry.com

Table 1: Example of N-Alkylation using an Alkyl Tosylate

Reactants Alkylating Agent Product Type Reaction Type
Aniline Compound Alkyl p-toluenesulfonate N,N-dialkylaniline N,N-dialkylation

Data derived from patent information describing the general process. google.com

Friedel-Crafts Alkylation Analogues Utilizing Tosylates

The classical Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.commt.com The catalyst facilitates the formation of a carbocation electrophile, which is then attacked by the electron-rich aromatic ring. byjus.comlibretexts.orglibretexts.org Tosylates, including this compound, can function as effective substrates in reactions analogous to Friedel-Crafts alkylation, particularly in intramolecular contexts. organic-chemistry.orgmasterorganicchemistry.com

In these analogous reactions, the tosylate group serves as an excellent leaving group, often activated by a protic or Lewis acid, to generate the required electrophilic carbocation intermediate without necessarily starting from an alkyl halide. masterorganicchemistry.combeilstein-journals.org This approach is particularly valuable for intramolecular cyclizations, where an aromatic ring and a tosylate-bearing alkyl chain are part of the same molecule.

A notable example is the efficient synthesis of 3-substituted 1,2,3,4-tetrahydroisoquinolines from N,N-dibenzylaminols. organic-chemistry.org In this process, the hydroxyl group of the aminol is converted in situ to a tosylate. This tosylate intermediate then undergoes an intramolecular electrophilic cyclization onto one of the phenyl rings—a reaction that is mechanically a Friedel-Crafts alkylation. The transformation proceeds smoothly, often at ambient temperature, to give high yields of the cyclized products. organic-chemistry.org

Table 2: Yields of Intramolecular Friedel-Crafts Cyclization of In Situ Generated Tosylates

Substrate Product Yield (%)
N,N-dibenzylserinol 3-hydroxymethyl-2-benzyl-1,2,3,4-tetrahydroisoquinoline 83
N,N-dibenzyl-2-amino-1-phenylethanol 3-phenyl-2-benzyl-1,2,3,4-tetrahydroisoquinoline 85
N,N-dibenzyl-2-amino-3-phenyl-1-propanol 3-benzyl-2-benzyl-1,2,3,4-tetrahydroisoquinoline 81

Data sourced from a study on the synthesis of tetrahydroisoquinolines. organic-chemistry.org

This methodology highlights the synthetic utility of tosylates as precursors for carbocations in Friedel-Crafts type reactions, providing an alternative to traditional alkyl halides and expanding the scope of these important C-C bond-forming reactions. organic-chemistry.org

Radical-Mediated Transformations and Photochemical Reactivity of Tosylates

Alkyl tosylates are generally stable compounds but can undergo transformations under photochemical conditions or via radical-mediated pathways. The photochemical reactivity of tosylates often involves the homolytic cleavage of bonds upon absorption of light energy. researchgate.netnumberanalytics.com The irradiation of aryl tosylates can lead to the homolysis of the ArO-S bond, resulting in the formation of an arylsulfonyl radical (ArSO₂•) and a corresponding phenoxy radical. researchgate.net The p-toluenesulfonyl radical (p-MeC₆H₄SO₂•) can also be generated through the thermolysis or photolysis of precursors like p-toluenesulfonyl iodide. rsc.org

Once formed, these sulfonyl radicals can participate in various reactions. For instance, the p-toluenesulfonyl radical has been shown to add homolytically to olefins and to undergo disproportionation. rsc.org In the presence of oxygen, sulfonyl radicals can be trapped to form arylperoxysulfonyl radicals, which can ultimately lead to the formation of sulfonic acids, such as p-toluenesulfonic acid (PTSA). researchgate.net

Recent advancements have demonstrated the use of alkyl tosylates as sources of alkyl radicals for synthetic applications. A notable example is the Giese reaction, where alkyl radicals add to electron-deficient alkenes. A method has been developed that utilizes a nucleophilic cobalt catalyst under visible-light irradiation to generate alkyl radicals from abundant alkyl tosylates. researchgate.net This process represents a significant expansion of radical chemistry, as tosylates are readily available from their corresponding alcohols. Other organocatalytic methods using visible light have also been developed to activate alkyl tosylates and generate alkyl radicals for reactions like borylation. acs.org

Table 3: Examples of Visible Light-Driven Giese Reaction with Alkyl Tosylates

Alkyl Tosylate Alkene Acceptor Product Yield (%)
Dodecyl tosylate Acrylonitrile 91
Dodecyl tosylate Methyl acrylate 85
Cyclohexyl tosylate Acrylonitrile 80

Data sourced from a study on nucleophilic cobalt-catalyzed Giese reactions. researchgate.net

Mechanistic Investigations of Related Sulfinic Acid Disproportionations

The chemistry of this compound is related to that of its parent acid, p-toluenesulfonic acid, and its reduced form, p-toluenesulfinic acid. Mechanistic studies of the disproportionation of p-toluenesulfinic acid provide insight into the fundamental reactivity of toluenesulfonyl compounds. Aromatic sulfinic acids, like p-toluenesulfinic acid, are known to undergo a characteristic thermal disproportionation.

This reaction results in the formation of a thiolsulfonate ester (ArSO₂SAr) and a sulfonic acid (ArSO₃H). Kinetic studies have revealed that the reaction is cleanly second-order with respect to the sulfinic acid in acetic acid-sulfuric acid-water solutions. oregonstate.educhegg.com

The mechanism proposed by Kice and Bowers involves a key intermediate, the sulfinyl sulfone (an anhydride (B1165640) of the sulfinic acid). oregonstate.eduoregonstate.edu The formation of this intermediate is believed to be a rapid equilibrium, while the rate-determining step is its subsequent unimolecular decomposition. oregonstate.edu

The proposed mechanism in an acetic acid medium is as follows:

2 ArSO₂H ⇌ ArS(O)OS(O)Ar + H₂O (fast equilibrium)

ArS(O)OS(O)Ar → [ArSO₂• + ArSO•] (slow, rate-determining decomposition)

[ArSO₂• + ArSO•] + ArSO₂H → Products (fast, subsequent steps)

This mechanism is supported by the observation that the reaction is second-order in sulfinic acid and is significantly retarded by the addition of water, which shifts the initial equilibrium to the left. oregonstate.edu In different solvent systems, such as aqueous solutions, the mechanism can vary and may be subject to catalysis by acid and iodide ions. acs.org The disproportionation of free p-toluenesulfonyl radicals has also been observed, yielding different products. rsc.org

Table 4: Relative Rates of Disproportionation for Substituted Benzenesulfinic Acids

Substituent (X in X-C₆H₄SO₂H) Solvent System Relative Rate (krel)
p-CH₃ Acetic acid - 1.0 M H₂SO₄ 0.22
H Acetic acid - 1.0 M H₂SO₄ 1.00
p-Cl Acetic acid - 0.60 M H₂SO₄ 0.28
m-Cl Acetic acid - 1.0 M H₂SO₄ 3.30

Data sourced from a study on the disproportionation of sulfinic acids. oregonstate.edu

Advanced Applications in Complex Organic Synthesis and Materials Science

Precursor in Fine Chemical and Pharmaceutical Synthesis

Pentyl toluene-4-sulphonate and its related tosylate compounds are valuable reagents in the synthesis of complex organic molecules, including intermediates for essential industries and tools for biomedical research. The tosyl group's capacity to function as an excellent leaving group in nucleophilic substitution reactions underpins its utility in this domain.

Synthesis of Agrochemical and Pharmaceutical Intermediates

This compound is utilized as a key reagent and intermediate in the production of diverse organic compounds, including those vital for the agrochemical and pharmaceutical sectors. cymitquimica.com Its primary function is that of an alkylating agent. In these reactions, the tosylate anion is an effective leaving group, facilitating the attachment of the pentyl group to other molecules. This process is fundamental for building the complex molecular architectures required for many active pharmaceutical ingredients and pesticides. chemdad.comgoogle.com The stability of the compound under standard conditions, combined with the reactivity of the sulfonate group, makes it a versatile tool for synthetic chemists. cymitquimica.com

Role in Derivatization for Drug Development and Biological Probes

Derivatization, the transformation of a chemical compound into a product of similar structure, is a cornerstone of drug development and the creation of analytical tools. Tosylates play a crucial role in this process, both in protecting reactive functional groups during synthesis and in creating probes for biological imaging. thegoodscentscompany.comscribd.com

A key application is the protection of alcohol groups, where p-toluenesulfonate is used to temporarily block the hydroxyl group, allowing chemists to perform reactions on other parts of a complex molecule without unintended side reactions. thegoodscentscompany.com Furthermore, the principles of tosylate chemistry are used to design and synthesize novel fluorescent labeling reagents. For instance, complex tosylate esters have been synthesized to act as fluorescent tags that react with specific functional groups, such as carboxylic acids in fatty acids. nih.gov This allows for highly sensitive detection and analysis of these biomolecules in complex biological samples, aiding in diagnostics and research. nih.gov

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of compounds with significant medicinal importance, known for a broad range of pharmacological activities. ekb.eg The synthesis of these heterocyclic structures often relies on acid catalysis to promote the necessary cyclization reactions. P-toluenesulfonic acid (p-TsOH), a related and widely used compound, serves as an effective catalyst in the preparation of various quinazolinone derivatives, such as triazoloquinazolinones and benzimidazoquinazolinones. atamanchemicals.comopenmedicinalchemistryjournal.com The acid facilitates key steps in the reaction sequence, leading to the formation of the quinazolinone core structure with high efficiency. openmedicinalchemistryjournal.com Various synthetic strategies, including multi-component reactions under microwave irradiation or using green catalysts, have been developed to produce these valuable compounds. openmedicinalchemistryjournal.comnih.govresearchgate.net

Functional Material Development and Polymer Chemistry

The influence of this compound extends into materials science, where the tosylate functional group is integral to the development of advanced polymers with unique electronic and structural properties.

Incorporation into Polymer Architectures (e.g., Poly[bis-(p-toluene sulphonate) diacetylene] Films)

This compound is structurally related to key monomers used in the synthesis of polydiacetylenes (PDAs), a class of polymers known for their highly ordered, conjugated backbones. The monomer bis-(p-toluene sulphonate) of 2,4-hexadiyne-1,6-diol (B1360023) (TS) can be polymerized in the solid state through thermal or UV initiation. mdpi.com This topochemical reaction proceeds via a 1,4-addition mechanism, yielding a rigid polymer with conjugated enyne fragments. mdpi.com

Coherent thin films of these polymers have been successfully prepared using Langmuir-Blodgett techniques, which allow for precise control over the molecular arrangement. researchgate.net These methods can involve polymerizing the monomer film at a gas/liquid interface before transferring it to a substrate, or transferring the monomer first and then inducing polymerization. researchgate.net The resulting films exhibit highly ordered structures, which are crucial for their potential applications in electronics and optics. researchgate.net

Research Findings on Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate)

ParameterLiquid-State PolymerizationSolid-State Polymerization
Reaction Heat 360 ± 5 kJ mol⁻¹128 ± 4 kJ mol⁻¹
Activation Energy Nearly constantVaries widely
Reaction Model Zero-orderAutocatalytic
This table summarizes comparative data from a detailed investigation into the polymerization of diacetylenes, highlighting significant differences between liquid- and solid-state processes. mdpi.com

Doping in Conducting Polymers (e.g., Poly(3,4-ethylenedioxythiophene), Polypyrrole)

The electrical conductivity of conjugated polymers can be dramatically enhanced through a process called doping. Tosylate anions, which can be derived from precursors like this compound, are effective p-type dopants for several important conducting polymers.

In the case of Polypyrrole (PPy) , tosylate anions are often incorporated as the dopant counter-ion during electrochemical synthesis. tandfonline.comaip.org This method allows for the simultaneous polymerization and doping of the polymer, resulting in uniform, conductive films. tandfonline.com The choice and concentration of the dopant anion, such as tosylate, are critical for controlling the film's final electrical and dielectric properties. aip.orgresearchgate.net Research has shown that tosylate-doped PPy films exhibit significantly higher conductivity compared to those doped with some other anions. nih.gov

Conductivity of Polypyrrole with Different Dopants

Dopant AnionConductivity (Ω⁻¹cm⁻¹)
Tosylate (ToS) ~60
Polystyrene sulfonate (PSS) <10
Chloride (Cl) <10
This table compares the conductivity of Polypyrrole (PPy) films synthesized with different dopant anions, demonstrating the superior performance of tosylate. nih.gov

For Poly(3,4-ethylenedioxythiophene) (PEDOT) , another leading conducting polymer, tosylates are also used to enhance performance. PEDOT-Tosylate (PEDOT-Tos) can be synthesized via an in situ polymerization and doping process. mdpi.com Studies have shown that modifying the concentration of the oxidant during this process allows for the tuning of the doping level and, consequently, the material's thermoelectric properties. mdpi.comgrafiati.com Furthermore, doping commercially available PEDOT:PSS dispersions with p-toluenesulfonic acid (PTSA) has been shown to improve the electrical conductivity of the resulting films by up to three orders of magnitude, making them more suitable for applications such as transparent electrodes. mdpi.com

Synthesis of Heterocyclic Compounds and Complex Molecular Architectures

While this compound acts as an alkylating agent due to the tosylate leaving group, it is important to distinguish it from the related compound p-toluenesulfonic acid (p-TSA), which is a strong acid catalyst. Many syntheses of heterocyclic compounds utilize p-TSA for catalysis. The role of this compound in these contexts would be as a reactant for alkylation, not as a catalyst.

The Hantzsch synthesis of 1,4-dihydropyridines is a prominent one-pot reaction that typically involves the condensation of an aldehyde, a β-ketoester, and ammonia. This reaction is often catalyzed by a Brønsted acid to facilitate the various condensation and cyclization steps. Numerous reports detail the use of p-toluenesulfonic acid (p-TSA) as an efficient and inexpensive catalyst for this transformation, often providing excellent yields under mild or solvent-free conditions. whiterose.ac.ukscienceinfo.comdss.go.thbeilstein-journals.orgdokumen.pub

This compound would not function as a catalyst in this reaction. Instead, its role would be as an alkylating agent. While the direct use of this compound in a one-pot Hantzsch synthesis is not documented in the surveyed literature, alkyl tosylates are well-known reagents for the N-alkylation of pre-formed heterocyclic rings, including dihydropyridines, to produce N-substituted derivatives. researchgate.netsnnu.edu.cn This subsequent functionalization is a key step in modifying the properties of the heterocyclic core.

The Friedländer annulation is a classical and versatile method for synthesizing quinolines and their aza-analogs, such as 1,8-naphthyridines. The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Like the Hantzsch synthesis, this reaction is typically promoted by either an acid or a base catalyst. acs.org p-Toluenesulfonic acid has been shown to be an effective catalyst for the Friedländer synthesis. acs.org

There is no evidence in the literature of this compound being used in the primary Friedländer condensation. Its function would be as an alkylating agent, for example, to introduce a pentyl group onto a nitrogen atom of the 1,8-naphthyridine (B1210474) ring system after its formation.

The synthesis of complex heterocyclic systems like isoxazoloquinolines and spirooxindoles often involves multi-component reactions where catalysts are essential for achieving high yields and selectivity. For instance, the one-pot synthesis of certain spirooxindoles from isatin, urea, and 1,3-dicarbonyl compounds can be effectively catalyzed by p-toluenesulfonic acid (p-TSA). researchgate.netchinesechemsoc.org Similarly, p-TSA is used in the synthesis of other complex spirooxindole derivatives. snnu.edu.cnscienceinfo.comtdl.org

The role of this compound in this context would again be limited to its function as an alkylating agent for the modification of the synthesized heterocyclic scaffolds, rather than as a participant in the initial ring-forming reactions.

Chemoselective and Regioselective Transformations Enabled by Tosylates

The tosylate group in this compound is an excellent leaving group, making the compound a potent alkylating agent for various nucleophiles. The outcomes of reactions involving pentyl tosylates are often governed by principles of chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs).

A key example of regioselectivity is seen in elimination reactions. The E1 elimination of 2-pentyl tosylate, for instance, is highly regioselective and follows Zaitsev's rule, where the more substituted (and thus more stable) alkene is the major product. scienceinfo.comscienceinfo.com This results in the preferential formation of 2-pentene (B8815676) over 1-pentene.

Furthermore, solvolysis reactions of pentyl tosylates can exhibit rearrangements that highlight regiochemical phenomena. During the solvolysis of 3-pentyl tosylate, a competing rearrangement occurs via a 1,2-hydride shift to form the more stable secondary carbocation intermediate, leading to the formation of 2-pentyl tosylate in the reaction mixture. whiterose.ac.uk In terms of chemoselectivity, the tosylate group can be selectively displaced by strong nucleophiles in the presence of less reactive functional groups. A notable example is the direct conversion of alkyl tosylates into nitroalkanes using tetrabutylammonium (B224687) nitrite, which demonstrates the selective substitution at the carbon atom bearing the tosylate group. google.com

Table 2: Regiochemical Outcomes in Reactions of Pentyl Tosylates

Reactant Reaction Type Major Product(s) Observation Reference(s)
2-Pentyl tosylate E1 Elimination 2-Pentene Follows Zaitsev's rule, favoring the more substituted alkene. scienceinfo.comscienceinfo.com

Development of Novel Derivatization Reagents and Probes

This compound and its isomers serve as valuable intermediates in the synthesis of complex molecules designed as biological probes or analytical standards. The reactivity of the tosylate group allows for the covalent attachment of the pentyl chain to a larger molecular scaffold.

In one such application, 2-pentyl tosylate was synthesized and used as a key reagent in the preparation of a library of side-chain analogs of Itraconazole. researchgate.net These new analogs were then screened to probe their biological activities, including anti-angiogenic and Hedgehog signaling inhibition, demonstrating the use of the tosylate in creating novel chemical tools for biomedical research. researchgate.net

In another example, a more complex derivative, 1-[5-fluoro-4-(diphenyl-tert-butylsilyloxy)]pentyl tosylate, was developed as a key intermediate for the synthesis of metabolites of synthetic cannabinoids. These synthesized metabolites are crucial for use as analytical probes or standards in forensic and toxicological analysis to identify drug consumption.

Fluorescent Labeling Reagents Derived from Toluene-4-sulfonic Acid Esters

Toluene-4-sulfonic acid esters, commonly known as tosylates, are pivotal reagents in the field of organic synthesis, and their application extends into the sophisticated realm of materials science and bio-organic chemistry, particularly in the development of fluorescent labeling agents. The utility of tosylates, including this compound, stems from the nature of the tosyl group as an excellent leaving group. This property facilitates nucleophilic substitution reactions, allowing for the covalent attachment of a fluorophore to a target molecule, such as a protein, a lipid, or a synthetic polymer.

The general strategy involves a fluorescent molecule that is functionalized with a tosylate group. This tosylated fluorophore can then react with a nucleophilic site on a target molecule (e.g., an amine, thiol, or hydroxyl group), forming a stable covalent bond and thereby "labeling" the target with a fluorescent tag. While specific research focusing exclusively on this compound for creating fluorescent labels is not extensively documented in prominent literature, the principles of using alkyl tosylates are well-established. This compound can serve as an alkylating agent to introduce a pentyl group, which can modify the properties of a fluorescent probe, for instance, by altering its hydrophobicity and, consequently, its interaction with cellular membranes or other lipophilic environments.

A significant advancement in this area is the development of ligand-directed tosyl (LDT) chemistry. acs.orgnih.govacs.org This technique enables the site-specific labeling of proteins. In this approach, a molecule is designed to have three key components: a ligand that binds non-covalently and with high affinity to a specific site on a target protein, a tosylate-activated fluorophore, and a linker connecting the two. acs.orgichb.pl Once the ligand guides the entire construct to the protein's binding pocket, the tosylated fluorophore is positioned in close proximity to a nucleophilic amino acid residue on the protein's surface. This proximity-induced reaction leads to the covalent attachment of the fluorophore to the protein and the release of the ligand. acs.orgnih.gov This method has been successfully used to create turn-on fluorescent biosensors, where the fluorescence is initially quenched and only activates upon binding to the target and reacting with it. acs.orgnih.gov

Furthermore, novel fluorescent labeling reagents incorporating a tosylate group have been synthesized for various applications. For example, a fluorescent labeling reagent, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester (TSTPE), was designed for the sensitive determination of fatty acids. nih.govresearchgate.netrsc.org In this case, the tosylate group reacts with the carboxylic acid moiety of the fatty acids, allowing them to be detected via high-performance liquid chromatography with fluorescence detection. nih.govresearchgate.netrsc.org The reaction conditions for such labeling are typically optimized for temperature, time, and catalyst concentration to achieve high derivatization efficiency. nih.gov

The versatility of tosylates is also evident in their use for labeling polymers and other materials. For instance, cyclodextrin (B1172386) polymers have been functionalized using tosylation. The primary hydroxyl groups of the cyclodextrin units can be selectively tosylated, providing a reactive site for the subsequent attachment of fluorescent moieties. beilstein-journals.org This allows for the creation of fluorescently tagged polymers with applications in drug delivery and sensor technology.

The choice of the alkyl or aryl group of the tosylate ester can influence the reactivity and physical properties of the labeling reagent. While complex esters are often used in LDT chemistry, simpler alkyl tosylates like this compound are fundamental reagents in organic synthesis and can be employed to build up more complex molecular architectures that may eventually be used in fluorescent probes.

Research Findings on Tosylate-Derived Fluorescent Probes

Probe Name/DescriptionTarget Molecule(s)Excitation (λex)Emission (λem)Key Findings
Quenched Ligand-Directed Tosylate (Q-LDT) Reagents acs.orgnih.govCarbonic Anhydrase II (CAII), Src homology 2 (SH2) domainNot specifiedNot specifiedCreates turn-on fluorescent biosensors in a single step; high target specificity in purified form and in cell lysates. acs.orgnih.gov
Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester (TSTPE) nih.govrsc.orgFatty Acids (C5-C30)314 nm398 nmEnables highly sensitive detection of fatty acids by HPLC; derivatization optimized at 94°C for 32.6 min. nih.gov
Oregon Green-labeled FKBP12 (OG-FKBP12) acs.orgFK506-binding protein 12 (FKBP12)Not specifiedNot specifiedAllows for monitoring of molecular interactions with rapamycin (B549165) and FRB domain in vitro and in living cells using FRET. acs.org
Coumarin-labeled TAK779 analog mdpi.comCellular imaging358 nm468 nmThe tosylation step was crucial in the multi-step synthesis of the azide (B81097) precursor for the final fluorescent probe. mdpi.com
BODIPY-labeled TAK779 analog mdpi.comCellular imaging495 nm510 nmThe synthesis involved a tosylation step to introduce an azide for click chemistry attachment of the fluorophore. mdpi.com

Advanced Characterization Methodologies in Academic Research

Spectroscopic Techniques for Elucidation of Structure and Reactivity

Spectroscopy is a cornerstone of chemical analysis, providing detailed insight into the molecular framework and electronic behavior of pentyl toluene-4-sulphonate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, the protons of the pentyl group and the toluene (B28343) moiety exhibit distinct chemical shifts. The aromatic protons of the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (approximately 7.3-7.8 ppm), a characteristic pattern for this substitution. The protons of the methylene (B1212753) group attached to the sulfonate oxygen (O-CH₂) are also shifted downfield (around 4.0-4.2 ppm) due to the electron-withdrawing effect of the sulfonate group. The other methylene protons of the pentyl chain appear further upfield, and the terminal methyl protons are found at the most upfield position. The methyl group attached to the aromatic ring gives rise to a singlet at about 2.4 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic ring show signals in the 127-145 ppm range. The carbon of the methylene group bonded to the oxygen atom is observed around 70 ppm. The remaining carbons of the pentyl chain and the methyl group on the toluene ring resonate at higher field strengths.

NMR is also invaluable for monitoring chemical reactions involving this compound. By acquiring spectra at different time points, researchers can track the disappearance of reactant signals and the appearance of product signals, thus gaining insights into reaction kinetics and mechanisms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to SO₃) ~7.8 (d) ~127
Aromatic CH (meta to SO₃) ~7.3 (d) ~130
Aromatic C-CH₃ - ~145
Aromatic C-S - ~134
Ar-CH₃ ~2.4 (s) ~21
O-CH₂- ~4.1 (t) ~70
-CH₂- (next to O-CH₂) ~1.7 (quint) ~28
-CH₂- ~1.3 (sext) ~27
-CH₂- ~1.3 (sext) ~22

Note: Predicted values based on typical chemical shifts for similar functional groups. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'quint' denotes quintet, 'sext' denotes sextet.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the regions of 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively. The S-O-C stretching vibration is also observable.

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The aliphatic pentyl chain gives rise to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonate (S=O) Asymmetric stretch 1350 - 1370
Sulfonate (S=O) Symmetric stretch 1160 - 1180
Sulfonate (S-O) Stretch 900 - 1000
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1450 - 1600
Aliphatic C-H Stretch 2850 - 2960

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the toluene group. The absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to show characteristic absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the aromatic ring. Typically, p-toluenesulfonate derivatives exhibit a strong absorption maximum around 220-230 nm and a weaker, fine-structured band around 260-270 nm, which is characteristic of the benzene ring. waters.comsielc.comnih.gov

In the context of materials science, UV-Vis spectroscopy can be employed in doping studies. Changes in the absorption spectrum upon the introduction of a dopant can indicate alterations in the electronic structure of the material, such as the formation of new energy levels or changes in electron delocalization.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation patterns.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (242.34 g/mol ). nih.gov However, this peak may be of low intensity or absent depending on the ionization technique used.

Common fragmentation pathways for alkyl p-toluenesulfonates include cleavage of the ester bond. A significant fragment often observed is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is characteristic of toluene-containing compounds. Another prominent peak would correspond to the p-toluenesulfonyl cation (CH₃C₆H₄SO₂⁺) at m/z 155. The loss of the pentyl group or parts of it can also lead to other characteristic fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Fragment Ion Identity
242 [C₁₂H₁₈O₃S]⁺ Molecular Ion
171 [C₇H₇O₃S]⁻ p-toluenesulfonate anion
155 [C₇H₇SO₂]⁺ p-toluenesulfonyl cation
91 [C₇H₇]⁺ Tropylium ion

Solid-State and Surface Characterization

The characterization of this compound in its solid state is crucial for understanding its macroscopic properties, which are governed by its crystal structure and morphology.

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when a single crystal of this compound is irradiated with X-rays, it is possible to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.

This detailed structural information allows for the accurate measurement of bond lengths, bond angles, and torsion angles. Furthermore, XRD can reveal important details about intermolecular interactions, such as van der Waals forces and potential C-H···O interactions, which dictate how the molecules pack in the solid state. The crystal structure is fundamental to understanding the physical properties of the material, including its melting point, solubility, and mechanical properties.

For polycrystalline samples, powder XRD can be used to identify the crystalline phases present, determine the degree of crystallinity, and assess the preferred orientation (texture) of the crystallites. This is particularly relevant for quality control and for studying the effects of processing on the material's morphology.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Surface Topography and Morphology of Films/Nanoparticles

The surface characteristics of thin films and nanoparticles are critical to their function and performance. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful, complementary techniques for high-resolution surface investigation. wiley.comwiley.com

Atomic Force Microscopy (AFM) operates by scanning a sharp probe over a surface to measure its topography on the nanoscale. intertek.comnih.gov Unlike SEM, AFM can provide three-dimensional surface profiles with near-atomic resolution. wiley.comresearchgate.netyoutube.com This capability is particularly useful for quantifying surface roughness with high accuracy. researchgate.net For thin films incorporating this compound, AFM can be employed to characterize the surface at various stages of film formation, revealing the mechanism of growth. princeton.edu It can also be used to assess the homogeneity of the film and to measure the dimensions of any formed nanostructures. nih.govazom.com The high vertical resolution of AFM makes it ideal for observing subtle surface features that may not be easily resolved by SEM. wiley.com

The complementary nature of SEM and AFM allows for a comprehensive understanding of surface properties. wiley.comwiley.com While SEM provides a larger field of view and excellent depth of field for imaging rough surfaces, wiley.com AFM offers superior resolution in the vertical dimension, enabling precise measurements of surface features. wiley.comresearchgate.net

Table 1: Comparison of SEM and AFM for Surface Analysis

Feature Scanning Electron Microscopy (SEM) Atomic Force Microscopy (AFM)
Principle Scans a focused electron beam over a surface to create an image from secondary or backscattered electrons. azooptics.comintertek.com Scans a sharp physical probe over a surface to measure topography. intertek.comnih.gov
Resolution High lateral resolution, capable of resolving nanoscale features. wiley.com Near-atomic resolution in all three dimensions. wiley.comresearchgate.netyoutube.com
Information Provides information on surface topography, morphology, and elemental composition (with EDX). researchgate.net Provides quantitative 3D topographical data, including roughness, and can measure mechanical properties. researchgate.net
Sample Env. Typically requires a vacuum. nih.gov Can operate in ambient air or liquid. nih.gov
Depth of Field Large depth of field, suitable for rough surfaces. wiley.com Limited ability to measure very tall structures. wiley.com

Electrochemical Characterization (for Tosylate-Incorporated Materials)

The incorporation of tosylate moieties into materials can significantly influence their electrochemical behavior. Techniques such as Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) are instrumental in characterizing these properties.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the electrical properties of materials and their interfaces with electrodes. iupac.orgmdpi.com By applying a small amplitude AC signal over a range of frequencies, EIS can provide detailed information about processes such as ion conduction, charge transfer, and dielectric behavior. iupac.orgrug.nl For polymer films incorporating tosylates, EIS can be used to monitor changes in the film's impedance and capacitance over time, for instance, when exposed to an electrolyte. mdpi.com This can reveal information about the material's stability, its resistance to ion penetration, and the formation of a double layer at the electrode-electrolyte interface. mdpi.comresearchgate.net The resulting Nyquist plots can be modeled with equivalent circuits to extract quantitative parameters related to the film's resistance and capacitance. researchgate.net

Cyclic Voltammetry (CV) is a versatile electrochemical method used to study the redox behavior of electroactive species. ossila.comossila.com It involves linearly sweeping the potential of an electrode and measuring the resulting current. ossila.comossila.com The resulting voltammogram provides information on the thermodynamics of redox processes and the kinetics of electron transfer reactions. ossila.com For materials containing tosylate groups, CV can be used to investigate their electrochemical stability and to determine if the tosylate moiety participates in any redox reactions within the scanned potential window. edaq.comresearchgate.net By analyzing the peak potentials and currents, researchers can gain insights into the electrochemical processes occurring at the electrode surface. ossila.comrsc.org

Table 2: Key Parameters from Electrochemical Characterization

Technique Measured Parameters Information Gained
EIS Impedance, Capacitance, Phase Angle Resistance, Capacitance, Dielectric properties, Interfacial processes. iupac.orgresearchgate.net
CV Peak Potential, Peak Current Redox potentials, Electron transfer kinetics, Reversibility of reactions. ossila.com

Advanced Chromatographic and Separation Techniques for Research Applications

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are particularly valuable in the analysis of tosylate-containing samples.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. nih.gov For compounds that lack a strong chromophore, derivatization is often employed to enhance their detection by UV-Vis or fluorescence detectors. mdpi.comresearchgate.netmdpi.com In the context of tosylates, derivatization can be used to improve the sensitivity of the analysis. nih.gov For instance, this compound can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile (B52724) and water. sielc.com The method can be adapted for mass spectrometry (MS) detection by replacing non-volatile mobile phase additives like phosphoric acid with volatile ones like formic acid. sielc.com HPLC methods are valuable for purity assessments and for quantifying the amount of a tosylate in a given sample.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a highly sensitive and specific analytical method used for the identification and quantification of volatile and semi-volatile organic compounds. It is particularly well-suited for the trace analysis of residual sulfonate esters, which can be genotoxic impurities in pharmaceutical substances. rsc.orgjapsonline.comjapsonline.comconsensus.appresearchgate.net The method's high sensitivity allows for the detection of these impurities at the parts-per-million (ppm) level. japsonline.comconsensus.appresearchgate.net The use of a mass spectrometer as the detector provides high selectivity, allowing for the unambiguous identification of the target analytes based on their mass spectra. japsonline.comjapsonline.com Validated GC-MS/MS methods are crucial for quality control in the pharmaceutical industry to ensure that the levels of potentially harmful sulfonate esters are below the accepted safety limits. japsonline.comjapsonline.com

Table 3: Chromatographic Techniques for Tosylate Analysis

Technique Principle Application for Tosylates
HPLC Separation based on partitioning between a stationary and a mobile liquid phase. Purity analysis, quantification of derivatized tosylates. nih.govsielc.com
GC-MS/MS Separation of volatile compounds in a gas phase followed by mass spectrometric detection. Trace-level analysis of residual sulfonate esters as impurities. rsc.orgjapsonline.comjapsonline.com

Future Research Directions and Unexplored Avenues in Pentyl Toluene 4 Sulphonate Chemistry

Development of More Sustainable and Green Synthetic Approaches

The synthesis of pentyl toluene-4-sulphonate and other tosylates has conventionally relied on methods that are often time-consuming and generate considerable waste. jchemlett.com Future research is increasingly focused on developing more environmentally friendly and efficient synthetic protocols. A significant advancement in this area is the move towards "green" synthesis strategies that minimize or eliminate the use of hazardous reagents and solvents. jchemlett.com

Key areas for future investigation include:

Solvent-Free and Aqueous Synthesis: Research into solvent-free reaction conditions, such as solid-state grinding, has shown promise for the tosylation of alcohols, offering a greener alternative to traditional solvent-based methods. researchgate.net Additionally, the use of water as a solvent, promoted by catalysts, presents a sustainable and cost-effective approach. rsc.org The development of efficient water-solvent methods for the synthesis of this compound could significantly reduce the environmental impact of its production. rsc.org

Catalytic Innovations: The exploration of novel catalysts is a crucial avenue for green synthesis. This includes the use of reusable solid catalysts, such as montmorillonite (B579905) clay, and the development of catalytic systems that operate under milder reaction conditions. jchemlett.com Research into amine catalysts in aqueous media has also proven effective for tosylation and mesylation of primary alcohols. rsc.org

Chromatography-Free Purification: A major bottleneck in conventional tosylate synthesis is the need for purification by column chromatography, which is both time-consuming and solvent-intensive. jchemlett.com Future synthetic methods for this compound should aim for chromatography-free purification, relying on techniques like extraction and precipitation to isolate the final product with high purity. jchemlett.com

Green Synthesis ApproachKey AdvantagesPotential Application for this compound
Aqueous Synthesis Reduces use of volatile organic compounds (VOCs), lower cost, improved safety. rsc.orgDevelopment of a water-based synthesis protocol using a suitable catalyst.
Solvent-Free Synthesis Eliminates solvent waste, potentially faster reaction times, simplified workup. researchgate.netInvestigation of solid-state grinding or melt-phase reactions for tosylation of pentanol (B124592).
Catalytic Methods Increased reaction efficiency, milder reaction conditions, potential for catalyst recycling. organic-chemistry.orgScreening of novel, reusable catalysts to improve yield and selectivity.
Chromatography-Free Purification Reduced solvent consumption, lower cost, faster process. organic-chemistry.orgOptimization of reaction conditions to allow for direct precipitation or extraction of pure this compound.

Expansion of Catalytic Roles and Applications for Tosylates

Beyond their traditional role as leaving groups, tosylates like this compound have the potential to be utilized in a broader range of catalytic applications. The unique electronic properties of the tosyl group can be harnessed to influence the reactivity and selectivity of various chemical transformations.

Future research in this area could focus on:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Alkyl tosylates are increasingly being used as electrophiles in cross-coupling reactions, offering an alternative to the more commonly used alkyl halides. nih.gov Investigating the reactivity of this compound in nickel- or cobalt-catalyzed coupling reactions could open up new avenues for the construction of complex carbon skeletons. nih.gov

Organocatalysis: The tosylate group can be incorporated into the design of novel organocatalysts. The strong electron-withdrawing nature of the tosyl group can be used to activate substrates or to stabilize charged intermediates in catalytic cycles.

Polymerization Initiators: Multifunctional tosylates have been synthesized and investigated as initiators for the living cationic ring-opening polymerization of 2-oxazolines, leading to the formation of star-shaped polymers. nih.gov Exploring the potential of this compound derivatives as initiators could lead to the development of new polymeric materials with tailored architectures and properties.

Integration into Advanced Smart Materials and Nanotechnology

The functional properties of the tosylate group make it an attractive component for the design of advanced materials and for applications in nanotechnology. The ability to undergo nucleophilic substitution allows for the post-synthesis modification of materials, enabling the introduction of a wide range of functionalities.

Unexplored avenues in this domain include:

Functionalized Surfaces and Nanoparticles: this compound could be used to functionalize the surfaces of various materials, including nanoparticles and polymers. This would create reactive sites for the subsequent attachment of biomolecules, sensors, or other functional moieties, leading to the development of smart materials with responsive properties.

Cellulose (B213188) and Biopolymer Modification: The tosylation of cellulose and other biopolymers is a promising strategy for creating new, functional biomaterials. rsc.orgrsc.org The introduction of the tosyl group enhances the solubility of these polymers in organic solvents and provides a reactive handle for further chemical modification. ncsu.edu Applying similar strategies to this compound could lead to the development of novel, biodegradable materials with applications in drug delivery and tissue engineering.

Self-Assembled Monolayers: The amphiphilic nature of this compound, with its nonpolar pentyl chain and polar tosylate headgroup, suggests its potential for forming self-assembled monolayers on various substrates. These organized molecular assemblies could find applications in areas such as molecular electronics and surface engineering.

Interdisciplinary Research at the Interface of Chemistry and Other Sciences

The unique properties of this compound and other tosylates make them valuable tools for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

Future collaborative research could explore:

Chemical Biology: Tosylates can be used as chemical probes to study biological systems. For example, they can be used to selectively modify proteins or other biomolecules, allowing for the investigation of their structure and function. The reactivity of this compound could be tuned for specific biological applications.

Medicinal Chemistry: The tosyl group is a common structural motif in many pharmaceutical compounds. eurjchem.com Research into the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents.

Environmental Science: The development of sustainable and biodegradable materials based on tosylated biopolymers has significant environmental implications. rsc.org Research in this area could contribute to the development of greener alternatives to conventional plastics and other materials.

Predictive Design through Enhanced Computational Chemistry Methodologies

Computational chemistry offers a powerful tool for understanding and predicting the reactivity and properties of molecules like this compound. As computational methods become more sophisticated, they will play an increasingly important role in guiding the design of new experiments and the discovery of novel applications.

Future research directions in this area include:

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Pentyl toluene-4-sulphonate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves esterification of toluene-4-sulfonic acid with pentanol under reflux conditions using a dehydrating agent (e.g., thionyl chloride or sulfuric acid). Optimization strategies include:

  • Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) to identify byproducts .
  • Adjusting molar ratios (e.g., excess pentanol to drive equilibrium) and temperature controls to minimize side reactions like sulfonic acid degradation .
    • Key Parameters : Reaction time (6–12 hours), purity of starting materials, and inert atmosphere to prevent oxidation .

Q. How can researchers characterize the purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Spectroscopic Analysis : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 7.8 ppm for aromatic protons in 1H^1H-NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonate ester bonds (S=O stretching at 1170–1200 cm1^{-1}) .
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to quantify impurities. Retention time comparison against a certified reference standard is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data observed during the esterification of toluene-4-sulfonic acid with pentanol?

  • Methodological Answer : Contradictions often arise from unaccounted variables. Strategies include:

  • Statistical Design : Use factorial experiments to isolate variables (e.g., temperature, catalyst type) and analyze interactions via ANOVA .
  • In Situ Monitoring : Employ real-time techniques like attenuated total reflectance (ATR)-FTIR to track intermediate formation and adjust conditions dynamically .
    • Case Study : A 2024 study identified competing hydrolysis pathways at elevated temperatures; adjusting pH to <2.5 minimized side reactions .

Q. What computational models are suitable for predicting the thermal stability of this compound, and how do they align with experimental data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model degradation pathways under thermal stress (e.g., bond dissociation energies of C-O and S-O bonds) using software like Gaussian or GROMACS .
  • Validation : Compare simulated thermogravimetric analysis (TGA) curves with experimental data. A 2023 study reported a 5–10% deviation in predicted vs. observed decomposition temperatures, attributed to solvent effects in simulations .

Q. How should researchers design experiments to investigate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Controlled Variables : Solvent polarity (e.g., DMSO vs. THF), nucleophile strength (e.g., iodide vs. bromide), and temperature.
  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}O) in the sulfonate group to track substitution pathways via mass spectrometry .
  • Data Interpretation : Kinetic isotope effects (KIEs) >1.0 indicate a transition state with significant bond breaking, supporting an SN _N2 mechanism .

Methodological Best Practices

  • Data Contradiction Analysis : When experimental results conflict with literature, conduct sensitivity analyses (e.g., Gibbs free energy calculations for reaction feasibility) and validate instrumentation calibration .
  • Sample Preparation : Recrystallize the compound from ethanol/water mixtures (70:30 v/v) to achieve >99% purity, confirmed by differential scanning calorimetry (DSC) .

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Feasible Synthetic Routes

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Pentyl toluene-4-sulphonate
Reactant of Route 2
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Pentyl toluene-4-sulphonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.